2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide
CAS No.: 680217-89-4
Cat. No.: VC5088730
Molecular Formula: C11H6Cl2FN3O
Molecular Weight: 286.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 680217-89-4 |
---|---|
Molecular Formula | C11H6Cl2FN3O |
Molecular Weight | 286.09 |
IUPAC Name | 2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18) |
Standard InChI Key | OCJUEOQWPCKADH-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide . Alternative synonyms include:
Molecular Structure and Properties
The compound’s structure comprises a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxamide group at position 3 linked to a pyridin-3-yl moiety (Figure 1) . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₆Cl₂FN₃O |
Molecular Weight | 286.09 g/mol |
SMILES | C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
InChIKey | OCJUEOQWPCKADH-UHFFFAOYSA-N |
Figure 1: 2D structure of 2,6-dichloro-5-fluoro-N-pyridin-3-ylnicotinamide .
The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound’s stability and reactivity in nucleophilic substitution reactions, making it valuable for derivatization .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2,6-dichloro-5-fluoro-N-pyridin-3-ylnicotinamide typically proceeds via a multi-step protocol:
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Chlorination and Fluorination of Pyridine Precursors:
Starting from 2,6-dihydroxy-5-fluoronicotinic acid, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are employed to introduce chlorine atoms at positions 2 and 6 . This step is critical for achieving regioselectivity, as excess chlorination can lead to byproducts like 2,4,6-trichloro derivatives . -
Amidation of Nicotinoyl Chloride:
The intermediate 2,6-dichloro-5-fluoronicotinoyl chloride reacts with 3-aminopyridine under controlled conditions to form the target amide . This step often requires anhydrous solvents (e.g., dichloroethane) to prevent hydrolysis .
Equation 1:
Optimization Challenges
Early synthetic routes suffered from low yields (40–45%) due to competing hydrolysis of chlorinated intermediates . Modern approaches utilize lithium reagents to stabilize reactive intermediates, improving yields to >70% .
Physicochemical and Spectroscopic Data
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .
Spectroscopic Characterization
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NMR (¹H): Signals at δ 8.6–8.8 ppm correspond to pyridin-3-yl protons, while δ 7.9–8.1 ppm reflects the carboxamide NH .
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Mass Spectrometry: A molecular ion peak at m/z 286.09 confirms the molecular weight .
Applications in Pharmaceutical Chemistry
Derivative | Target Application | Mechanism of Action |
---|---|---|
Gemifloxacin | Respiratory infections | DNA gyrase inhibition |
Enoxacin | Urinary tract infections | Topoisomerase IV inhibition |
Kinase Inhibitor Development
Recent studies highlight its utility in synthesizing sotorasib impurities and olutasidenib derivatives, which target KRAS and IDH1 mutations in cancer . The carboxamide group facilitates hydrogen bonding with kinase active sites .
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